Hexadecyldimethyl(3-(stearoylamino)propyl)ammonium toluene-p-sulphonate
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Overview
Description
Hexadecyldimethyl[3-(stearoylamino)propyl]ammonium toluene-p-sulfonate is a quaternary ammonium compound with the molecular formula C39H81N2O.C7H7O3S and a molecular weight of 765.30 g/mol. This compound is known for its surfactant properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecyldimethyl[3-(stearoylamino)propyl]ammonium toluene-p-sulfonate typically involves the reaction of hexadecyldimethylamine with stearoyl chloride to form the intermediate stearoylamino derivative. This intermediate is then reacted with 3-chloropropylamine to form the final quaternary ammonium compound. The reaction conditions usually involve the use of organic solvents such as toluene and the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Hexadecyldimethyl[3-(stearoylamino)propyl]ammonium toluene-p-sulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quaternary ammonium center, where nucleophiles replace the toluene-p-sulfonate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium cyanide in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new quaternary ammonium salts with different anions.
Scientific Research Applications
Hexadecyldimethyl[3-(stearoylamino)propyl]ammonium toluene-p-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies as a membrane-disrupting agent to study cell permeability and drug delivery mechanisms.
Medicine: Investigated for its potential use in antimicrobial formulations due to its ability to disrupt microbial cell membranes.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of Hexadecyldimethyl[3-(stearoylamino)propyl]ammonium toluene-p-sulfonate primarily involves its surfactant properties. The compound interacts with lipid bilayers of cell membranes, leading to membrane disruption and increased permeability. This action is facilitated by the hydrophobic hexadecyl and stearoyl groups, which insert into the lipid bilayer, and the hydrophilic quaternary ammonium group, which interacts with the polar head groups of the lipids.
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium surfactant with similar membrane-disrupting properties.
Dodecyltrimethylammonium chloride (DTAC): A shorter-chain quaternary ammonium compound with similar applications in detergents and emulsifiers.
Uniqueness
Hexadecyldimethyl[3-(stearoylamino)propyl]ammonium toluene-p-sulfonate is unique due to its longer hydrophobic chain and the presence of the stearoylamino group, which enhances its interaction with lipid bilayers and increases its effectiveness as a surfactant and membrane-disrupting agent.
Properties
CAS No. |
87616-36-2 |
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Molecular Formula |
C39H81N2O.C7H7O3S C46H88N2O4S |
Molecular Weight |
765.3 g/mol |
IUPAC Name |
hexadecyl-dimethyl-[3-(octadecanoylamino)propyl]azanium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C39H80N2O.C7H8O3S/c1-5-7-9-11-13-15-17-19-21-22-24-26-28-30-32-35-39(42)40-36-34-38-41(3,4)37-33-31-29-27-25-23-20-18-16-14-12-10-8-6-2;1-6-2-4-7(5-3-6)11(8,9)10/h5-38H2,1-4H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
HNRNSEHDIZRHCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CCCCCCCCCCCCCCCC.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Origin of Product |
United States |
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